molecular formula C10H5ClFNO3 B13526472 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid

3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B13526472
M. Wt: 241.60 g/mol
InChI Key: FFYZJUWSXFGLHJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid typically involves the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole ring. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-(2-Chloro-6-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)

InChI Key

FFYZJUWSXFGLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

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